别嘌呤醇-d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Allopurinol involves various analytical methods available in the literature for the determination of allopurinol in pharmaceutical and biological samples consisting of HPLC, UV-visible method, near-IR spectroscopy, spectrofluorometry, capillary electrophoresis, polarography, voltammetry, and hyphenated techniques such as LC-MS, LC-MS/MS, UPLC-MS/MS, and GC-MS .Molecular Structure Analysis

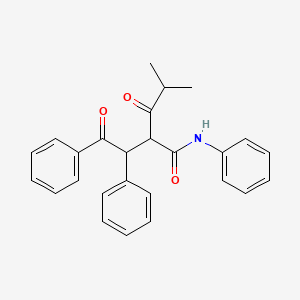

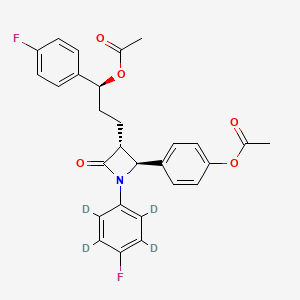

Allopurinol is chemically 1H-pyrazolo [3,4-d]pyrimidin-4-ol. It is a tautomeric mixture of 1H-pyrazolo [3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one . The molecular weight and molecular formula of Allopurinol are 136.11 g/mol and C5H4N4O, respectively .Chemical Reactions Analysis

Allopurinol can induce severe cutaneous adverse reactions (SCARs), including Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome, Stevens–Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) .Physical And Chemical Properties Analysis

Allopurinol is a white to almost white, crystalline powder . It is sparingly soluble in water and in ethanol (95%) and practically insoluble in chloroform and in ether . It is soluble in dilute alkali hydroxides solutions .科学研究应用

在炎症性肠病 (IBD) 研究中的作用

别嘌呤醇是一种合成的次黄嘌呤异构体,已被用于与炎症性肠病 (IBD) 相关的实验研究。 它会破坏嘌呤代谢,从而可能加剧实验性结肠炎中的损伤 . 别嘌呤醇抑制黄嘌呤氧化酶对次黄嘌呤的降解,并且还抑制嘌呤的再利用 . 这对 IBD 情况下细胞代谢和肠道健康具有重要意义 .

对能量代谢和伤口愈合的影响

研究表明,别嘌呤醇可以影响能量代谢和伤口愈合。 在一项研究中,发现治疗相关剂量的别嘌呤醇会改变腺苷酸和肌酸代谢,导致 AMPK 失调和增殖受阻 . 这导致小鼠实验性结肠炎中的伤口愈合减弱和组织损伤加剧 .

在药代动力学/生物等效性研究中的应用

别嘌呤醇及其活性代谢产物氧嘌呤醇已使用经验证的液相色谱-串联质谱法在人血浆中同时进行分析 . 该方法用于药代动力学/生物等效性研究 .

在高尿酸血症和痛风治疗中的作用

别嘌呤醇是治疗高尿酸血症和痛风最有效和使用最广泛的药物之一 . 它的主要功能是抑制黄嘌呤氧化酶 .

在分析方法开发中的应用

别嘌呤醇已被用于分析方法的开发。 <a data-citationid="ab2f6a12-20b3-a943-ff8f-31fd7c4097f5-30-group" h="ID=SERP,5017.1" href="https://www.mdpi.com/20

作用机制

Target of Action

Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting xanthine oxidase, allopurinol prevents the formation of uric acid, which is the end product of purine metabolism .

Mode of Action

Allopurinol and its active metabolite, oxypurinol, inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides . This interaction with the enzyme leads to a decrease in the production of uric acid without disrupting the biosynthesis of vital purines .

Biochemical Pathways

The inhibition of xanthine oxidase by allopurinol disrupts the biochemical pathway that leads to the formation of uric acid from hypoxanthine . This results in an increase in the levels of hypoxanthine and xanthine, which are more soluble and less likely to crystallize than uric acid . Furthermore, allopurinol can lead to the production of thioxanthine (2-hydroxymercaptopurine), which may inhibit thiopurine-S-methyltransferase (TPMT), providing a novel pathway of allopurinol-mediated TPMT inhibition .

Pharmacokinetics

Allopurinol has an oral bioavailability of approximately 79% and an elimination half-life of about 1.2 hours . It is rapidly and extensively metabolized to its active metabolite, oxypurinol . Oxypurinol has a longer half-life of around 23.3 hours and is cleared almost entirely by urinary excretion . The pharmacokinetics of allopurinol and oxypurinol are influenced by renal function, and dosage adjustments may be necessary in patients with renal impairment .

Result of Action

The primary result of allopurinol’s action is a reduction in the concentrations of uric acid in the blood and urine . This can help manage conditions like gout, where the deposition of uric acid crystals in body tissues leads to painful inflammation . By reducing uric acid production, allopurinol can decrease the frequency of gout attacks and prevent the formation of uric acid kidney stones .

Action Environment

The action of allopurinol can be influenced by various environmental factors. For instance, renal function significantly impacts the clearance of allopurinol and oxypurinol, affecting their concentrations and therapeutic effects . Additionally, the use of certain medications, such as uricosuric drugs, can affect the hypouricemic efficacy of allopurinol . These drugs increase the renal clearance of oxypurinol, potentially decreasing the influence of allopurinol . Therefore, the patient’s overall health status, concomitant medications, and other individual factors can influence the action, efficacy, and stability of allopurinol.

安全和危害

未来方向

Allopurinol is often recommended as the first choice of treatment to control gout . If prescribed as soon as diagnosed, it may prevent future attacks and joint damage . More cohort studies are needed to determine an association between use of allopurinol and the probability of T2DM for individuals with gout and/or hyperuricemia .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Allopurinol-d2 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "5-Chloro-1H-pyrazole", "Ethyl acetoacetate", "Hydrazine hydrate", "Sodium hydroxide", "2,6-Dichloropurine", "Deuterium oxide" ], "Reaction": [ "Step 1: React 5-Chloro-1H-pyrazole with Ethyl acetoacetate in the presence of Sodium hydroxide to obtain 5-Ethoxycarbonyl-4,6-dichloro-1H-pyrazole.", "Step 2: React 5-Ethoxycarbonyl-4,6-dichloro-1H-pyrazole with Hydrazine hydrate to obtain 5-Amino-4,6-dichloro-1H-pyrazole.", "Step 3: React 5-Amino-4,6-dichloro-1H-pyrazole with 2,6-Dichloropurine in the presence of Sodium hydroxide to obtain Allopurinol.", "Step 4: Deuterate Allopurinol using Deuterium oxide to obtain Allopurinol-d2." ] } | |

CAS 编号 |

916979-34-5 |

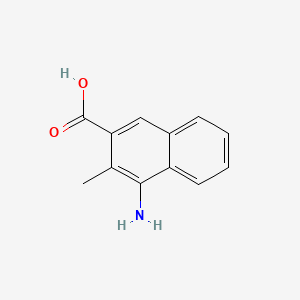

分子式 |

C5H4N4O |

分子量 |

138.126 |

IUPAC 名称 |

3,6-dideuterio-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |

InChI 键 |

OFCNXPDARWKPPY-QDNHWIQGSA-N |

SMILES |

C1=C2C(=NC=NC2=O)NN1 |

同义词 |

1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-d2; 4-Hydroxypyrazolo[3,4-d]pyrimidine-d2; 4-Oxopyrazolo[3,4-d]pyrimidine-d2; Adenock-d2; Allopur-d2; Caplenal-d2; Cellidrin-d2; NSC 101655-d2; NSC 1390-d2; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)